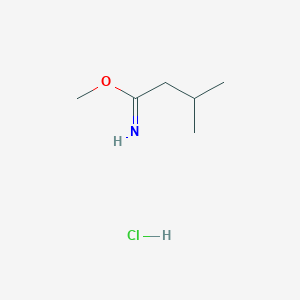![molecular formula C8H11NS B1432709 2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine CAS No. 1513420-35-3](/img/structure/B1432709.png)
2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine
Descripción general
Descripción
2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine is a heterocyclic compound that has shown potential for use in scientific research. The compound is a derivative of thiophene and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Organometallic Chemistry and Ligand Synthesis
The compound has been explored in organometallic chemistry, particularly in the synthesis of σ-element-substituted thiopentalenes. Studies on 2-ethyl-5-methylcyclopenta[b]thienyllithium with various electrophilic reagents have led to the creation of compounds like triphenyl(4H-cyclopenta[b]thiophen-4-yl)stannane. The regioselectivity observed in these reactions, attributed to the precoordination of tin atoms by the sulfur atom of the thiopentalenyl ligand, highlights the compound's potential in ligand synthesis and organometallic chemistry (Kissounko et al., 2000).
Heterocyclic Compound Synthesis
2-Methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine derivatives have been used in the synthesis of diverse heterocyclic compounds. These compounds have shown potential in applications such as anticonvulsant, behavioral, and CNS antidepressant activities. The versatility in the reactions, such as the creation of thiourea derivatives and their subsequent reactions to form various pyrimidine derivatives, showcases the compound's utility in the development of bioactive molecules (El-Sharkawy, 2012).
Material Sciences and Electronic Structure Study
The compound has been involved in studies related to the molecular and electronic structures of materials. For instance, investigations into molecules like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine have contributed to understanding the molecular geometry, vibrational frequencies, and atomic charges distribution. These studies, often supported by computational methods like Hartree–Fock and density functional methods, provide valuable insights into the physical properties of materials and their potential applications in various industries (Özdemir et al., 2009).
Liquid Crystal Research
In the realm of liquid crystal research, derivatives of this compound have been used to synthesize novel liquid crystal core units. These units have been found to contribute positively to the formation of the nematic phase and exhibit increased birefringence and dielectric anisotropy values. This indicates the compound's utility in creating advanced materials for display technologies and other optical applications (Danyang et al., 2020).
Propiedades
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-5-4-6-7(9)2-3-8(6)10-5/h4,7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBPUCRQPMIDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)











